(S)-(-)-N-Methyl-1-phenylethylamine

Beschreibung

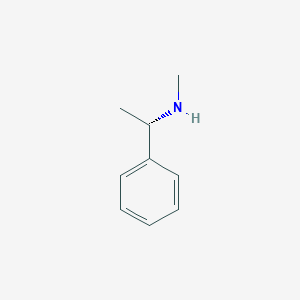

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-N-methyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSHZGQHHEHPZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366137 | |

| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19131-99-8 | |

| Record name | (αS)-N,α-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19131-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-phenylethylamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019131998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MU17YEN7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Definition and Stereochemical Significance in Organic Chemistry

(S)-(-)-N-Methyl-1-phenylethylamine is an organic compound with the chemical formula C₉H₁₃N. cymitquimica.comfishersci.ca Its structure features a phenyl group and a methylamino group attached to the same chiral carbon atom, making it a chiral secondary amine. The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left. chemimpex.com

The stereochemical purity of this compound is paramount to its utility in organic chemistry. chemimpex.com The presence of a single, well-defined stereocenter allows for its use as a chiral auxiliary or a chiral building block in asymmetric synthesis. chemimpex.com This enables chemists to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. This level of control is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where different enantiomers can exhibit vastly different physiological effects. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to yellowish liquid |

| Density | 0.92 g/mL |

| Boiling Point | 79°C |

| Optical Rotation | [α]D²⁰ = -73 to -77° (c=1 in CHCl₃) |

| CAS Number | 19131-99-8 |

Data sourced from multiple chemical suppliers and databases. fishersci.cachemimpex.com

Historical Context and Evolution of Its Research Utility

The parent compound, 1-phenylethylamine (B125046), has a history rooted in the development of methods for chiral resolution. wikipedia.org Scientists have utilized resolving agents like L-malic acid to separate the racemic mixture of 1-phenylethylamine into its constituent enantiomers. wikipedia.org The subsequent N-methylation to produce (S)-(-)-N-Methyl-1-phenylethylamine expanded its utility.

Initially, research focused on its role as a resolving agent for racemic acids and other chiral compounds. Over time, its application evolved significantly. Organic chemists began to employ it as a chiral auxiliary, a temporary functional group that imparts stereochemical control during a reaction and is later removed. This strategy proved highly effective in asymmetric synthesis, allowing for the creation of complex molecules with specific stereochemistries.

More recently, the focus has broadened to include its use as a ligand in transition metal catalysis and as a key intermediate in the synthesis of various biologically active compounds. cymitquimica.comchemimpex.com Its structural motif is found in a number of natural products and pharmaceuticals, driving further investigation into its synthesis and reactivity. cymitquimica.com

Scope of Academic Inquiry into S N Methyl 1 Phenylethylamine

Enantioselective Synthesis Routes to this compound

The production of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. Various methodologies have been developed to achieve high enantioselectivity.

Reductive Amination Protocols

Reductive amination of prochiral ketones, such as acetophenone (B1666503), is a primary strategy for synthesizing the core 1-phenylethylamine (B125046) structure. wikipedia.orgmdpi.com The process typically involves two key steps: the formation of an imine from a ketone and an amine, followed by reduction to the target amine. To obtain the N-methyl derivative, this can be approached by direct reductive amination with methylamine (B109427) or a two-step process involving initial amination followed by N-methylation.

A common method for preparing the parent amine, 1-phenylethylamine, is the reductive amination of acetophenone. wikipedia.org This can be achieved using various reducing agents and conditions, such as hydrogen gas over a nickel catalyst with ammonia. orgsyn.org Another established procedure is the Leuckart reaction, which utilizes ammonium (B1175870) formate. wikipedia.org

To achieve the desired (S)-enantiomer, chiral auxiliaries are often employed. One effective strategy involves the condensation of acetophenone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, in the presence of a Lewis acid like titanium tetraethoxide. youtube.com This forms a chiral sulfinylimine intermediate. Subsequent diastereoselective reduction of this intermediate, for example with sodium borohydride, yields the corresponding sulfinamide with high diastereomeric excess. The bulky tert-butyl group helps direct the hydride attack, leading to a predictable stereochemical outcome. youtube.com Finally, acidic hydrolysis cleaves the sulfinyl group to afford the desired chiral primary amine, (S)-1-phenylethylamine. youtube.com

Once the chiral primary amine is obtained, N-methylation can be carried out. A classic approach involves protecting the amine, for instance as a sulfonamide (e.g., p-toluenesulfonamide), followed by methylation with an agent like methyl iodide, and subsequent deprotection to reveal the secondary amine. wikipedia.org

Table 1: Example of an Enantioselective Reductive Amination Strategy

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Imine Formation | Acetophenone, (R)-tert-butanesulfinamide | Ti(OEt)₄ | (R,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide | Formation of a chiral imine intermediate. youtube.com |

| 2. Reduction | (R,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide | NaBH₄ | (R)-N-((S)-1-phenylethyl)-2-methylpropane-2-sulfinamide | Diastereoselective reduction to set the desired stereocenter. youtube.com |

| 3. Deprotection | (R)-N-((S)-1-phenylethyl)-2-methylpropane-2-sulfinamide | HCl in a solvent like dioxane | (S)-1-phenylethylamine hydrochloride | Removal of the chiral auxiliary to yield the chiral primary amine. youtube.com |

Chemo-Enzymatic and Biocatalytic Approaches

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. diva-portal.org Amine transaminases (ATAs), in particular, have emerged as powerful tools for the asymmetric synthesis of chiral amines. diva-portal.orgnih.gov

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor, requiring pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govrsc.org The key advantages of using ATAs are their excellent enantioselectivity and ability to operate under mild reaction conditions. researchgate.netmdpi.com For the synthesis of (S)-1-phenylethylamine, an (S)-selective ω-transaminase can be used to directly aminate acetophenone.

Research has focused on discovering and engineering novel transaminases with improved properties. For example, a variant of the Chromobacterium violaceum amine transaminase, developed through rational design, exhibits increased specific activity towards (S)-1-phenylethylamine and various substituted acetophenones, making it a promising catalyst for industrial applications. diva-portal.org

A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium. researchgate.net To overcome this, several strategies have been developed, including:

Use of a co-substrate: Alanine is often used as an inexpensive amino donor, which produces pyruvate (B1213749) as a co-product. rsc.org

Product Removal: In-situ removal of the ketone co-product (e.g., acetone (B3395972) when using isopropylamine (B41738) as the donor) can drive the reaction towards completion. researchgate.net This has been demonstrated effectively at a larger scale using techniques like pervaporation. researchgate.net

Once (S)-1-phenylethylamine is produced biocatalytically, it can be N-methylated using standard chemical methods to yield the final product. The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. nih.govnih.gov

Derivatization and Functionalization Strategies of the Core Scaffold

The this compound framework is a versatile scaffold that can be modified to produce a wide range of analogues or incorporated into larger, more complex molecules. chemimpex.com

Synthesis of Substituted N-Methyl-1-phenylethylamine Analogues

Substituted analogues of N-Methyl-1-phenylethylamine are of significant interest in medicinal chemistry for exploring structure-activity relationships. wikipedia.orgwikipedia.org These analogues can be synthesized by two main approaches: either by starting with a pre-functionalized building block or by modifying the parent scaffold.

The most direct method involves using a substituted acetophenone as the starting material in the enantioselective synthetic routes described in section 2.1. For example, methoxy- or methyl-substituted acetophenones can undergo reductive amination to yield the corresponding substituted phenylethylamines. acs.org This approach allows for the introduction of a wide variety of substituents onto the phenyl ring at defined positions.

Alternatively, direct functionalization of the phenethylamine (B48288) core can be performed, although this is often more challenging due to issues with regioselectivity. The phenyl ring can undergo electrophilic aromatic substitution reactions, but the directing effects of the existing side chain must be considered. Furthermore, N-alkylation reactions can be used to introduce groups other than methyl onto the nitrogen atom. sigmaaldrich.com Deuterium-labeled analogues, useful as internal standards in quantitative analyses, can also be synthesized, for instance, by using deuterated reagents during the synthesis. google.com

Table 2: Examples of Substituted Phenethylamine Classes

| Class | General Structure Modification | Example Compound |

|---|---|---|

| Ring-Substituted | Substituents (e.g., methoxy, methyl, halo) on the phenyl ring. wikipedia.org | 4-Methoxy-N-methyl-1-phenylethylamine |

| Side-Chain Modified | Alkyl groups larger than methyl at the alpha position. wikipedia.org | N-Methyl-1-phenylpropylamine |

Formation of Complex Molecules Incorporating the this compound Moiety

The (S)-(-)-1-phenylethylamine scaffold, a precursor to the N-methylated target, is a well-established and widely used chiral auxiliary and building block in asymmetric synthesis. chemimpex.commdpi.com It is employed to induce chirality in the synthesis of enantiopure products, including pharmaceuticals and agrochemicals. chemimpex.com

One notable application is in stereoselective aldol (B89426) reactions. For instance, (R)-1-phenylethylamine has been incorporated into an imidazolidinone chiral auxiliary. The N-acetyl derivative of this complex undergoes an acetate (B1210297) aldol reaction with high stereocontrol. mdpi.com This methodology was a key step in the enantioselective total synthesis of (S)-Fluoxetine, a selective serotonin (B10506) reuptake inhibitor. mdpi.com After the key bond-forming step, the chiral auxiliary is typically cleaved and can often be recovered.

The this compound moiety itself can be a fundamental structural unit within a larger, biologically active molecule. Its presence can be critical for the molecule's interaction with biological targets like receptors or enzymes. The 2-phenethylamine motif is found in numerous natural products and medicinal compounds, where it forms the backbone of molecules targeting a wide array of receptors, including adrenoceptors and dopamine (B1211576) receptors. nih.gov The synthesis of such complex molecules involves incorporating the chiral phenylethylamine unit via amide bond formation, alkylation, or other coupling reactions, leveraging it as a key chiral starting material. chemimpex.com

Diastereoselective Reactions Utilizing this compound Derivatives

Derivatives of this compound are instrumental in a multitude of diastereoselective reactions. By converting the amine into an amide, imine, or a more complex heterocyclic structure, chemists can create a chiral environment around a reactive center. This allows for the controlled formation of new stereocenters, a critical step in the synthesis of single-enantiomer products.

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. chemimpex.comnih.gov this compound and its analogues have proven to be invaluable chiral auxiliaries in the synthesis of key intermediates for numerous marketed drugs. nih.govmdpi.com

One notable example is the synthesis of (S)-Fluoxetine , a selective serotonin reuptake inhibitor. nih.govmdpi.com Researchers have utilized an acetate aldol reaction where the chiral auxiliary is part of an imidazolidin-2-one structure. This setup leads to a highly selective reaction that forms a key intermediate, (S)-3-hydroxy-N-methyl-3-phenyl propanamide, which is then converted to enantiopure (S)-Fluoxetine. nih.govmdpi.com

Another significant application is in the practical asymmetric synthesis of Sitagliptin , a drug used to treat type 2 diabetes. The synthetic approach employs 1-phenylethylamine as a chiral auxiliary to induce stereoselectivity during a crucial reductive amination step. nih.gov Similarly, key intermediates for the synthesis of Rasagiline and Tamsulosin have been prepared through the diastereoselective hydrogenation of enantiopure imines derived from 1-phenylethylamine. mdpi.com

The versatility of this auxiliary extends to the synthesis of various alkaloids and heterocyclic compounds with potential biological activity. For instance, the synthesis of (+)-lortalamine was achieved using (S)-α-PEA as the chiral starting material to construct a key piperidone intermediate. mdpi.com Furthermore, derivatives have been used in the synthesis of (R)-ramatroban , an agent developed for treating allergic rhinitis. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using (S)-1-Phenylethylamine Derivatives as Chiral Auxiliaries

| Target Compound/Intermediate | Key Reaction Type | Role of Chiral Auxiliary | Achieved Stereoselectivity | Reference(s) |

| (S)-Fluoxetine | Acetate Aldol Reaction | Forms a chiral imidazolidin-2-one to direct aldol addition | High anti-aldol selectivity and excellent enantiopurity | nih.govmdpi.com |

| Sitagliptin | Reductive Amination | Forms a chiral imine, directing hydride attack | Diastereoselective and efficient procedure | nih.gov |

| Intermediate for Rasagiline | Diastereoselective Hydrogenation | Forms a chiral imine for stereoselective reduction | High stereoselectivity | mdpi.com |

| (+)-lortalamine | Cyclization | Serves as the chiral backbone for a piperidone intermediate | High diastereoselectivity | mdpi.com |

| (R)-ramatroban | Enzymatic Transamination | Acts as an amine donor in a stereospecific enzymatic reaction | Enantiopure product | nih.gov |

The principles of asymmetric synthesis using chiral auxiliaries are equally applicable to the agrochemical and fine chemical industries. chemimpex.comnih.gov this compound derivatives are used to create chiral building blocks that are later incorporated into larger, more complex molecules such as pesticides, herbicides, and other specialized chemicals. chemimpex.com

A significant application lies in the synthesis of natural products, which often serve as inspiration or direct precursors for agrochemicals. For example, an effective method for synthesizing a collection of pyrrolizidine (B1209537) alkaloids, such as (−)-(1R,7aS)-absouline , (−)-isoretronecanol , and (−)-trachelantamidine , has been developed. nih.gov This strategy is based on the highly diastereoselective conjugate addition of a lithium amide derived from (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester. nih.gov The chiral amide ensures that the new carbon-carbon bond is formed with a high degree of stereocontrol, leading to the desired enantiomer of the alkaloid precursor. nih.gov Such stereoselective cyclizations are key reactions in producing a variety of heterocyclic compounds, including piperidin-2-ones and lactams, which are valuable fine chemicals. nih.gov

The fundamental utility of this compound as a chiral auxiliary is its ability to control the stereochemical outcome of reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation:

Aldol Reactions: As seen in the synthesis of the fluoxetine (B1211875) intermediate, attaching the auxiliary to an enolate precursor creates a chiral environment that dictates the facial selectivity of the reaction with an aldehyde, resulting in high diastereoselectivity. nih.govmdpi.com

Conjugate Addition: The use of chiral lithium amides derived from N-alkylated (S)-1-phenylethylamine is a powerful tool for 1,4-addition reactions. The chiral amide delivers the nucleophile to one face of an α,β-unsaturated system, as demonstrated in the synthesis of pyrrolizidine alkaloids. nih.gov

Alkylation: The auxiliary can be used to form chiral enamines or amides, whose subsequent alkylation proceeds with high diastereoselectivity.

Phenyl Transfer Reactions: Modular chiral ligands derived from (S)-α-PEA have been used in the enantioselective addition of organozinc reagents to aldehydes, demonstrating the transfer of the auxiliary's chirality to the product via a catalytic process. mdpi.com

Carbon-Heteroatom Bond Formation:

Reductive Amination: The formation of a chiral imine from the auxiliary and a ketone is a common strategy. Subsequent reduction with a hydride source proceeds with high diastereoselectivity because the auxiliary's bulky phenyl group blocks one face of the imine, directing the hydride to the opposite face. nih.govmdpi.com This is a key step in the synthesis of Sitagliptin. nih.gov

Diastereoselective Cyclizations: The auxiliary can be incorporated into a linear precursor and guide intramolecular cyclization reactions to form chiral heterocyclic compounds. This has been applied to the synthesis of piperidin-2-ones, lactams, and various imidazole (B134444) and indole (B1671886) derivatives. nih.gov For instance, the intramolecular cyclization of a ketone treated with (S)-(-)-1-phenylethylamine afforded a chiral pyrrolidone with 63% enantiomeric excess. clockss.org

Table 2: Examples of Stereoselective Bond Formation Reactions

| Reaction Type | Bond Formed | Auxiliary's Role | Example Application | Reference(s) |

| Aldol Reaction | C-C | Forms chiral imidazolidinone, directs enolate attack | (S)-Fluoxetine intermediate | nih.govmdpi.com |

| Conjugate Addition | C-C | Forms chiral lithium amide, directs nucleophile attack | Pyrrolizidine alkaloids | nih.gov |

| Reductive Amination | C-N | Forms chiral imine, directs hydride attack | Sitagliptin, Rasagiline intermediates | nih.govmdpi.com |

| Intramolecular Cyclization | C-N | Serves as a chiral template to guide ring closure | Pyrrolidones, (+)-lortalamine | mdpi.comclockss.org |

| Phenyl Transfer | C-C | Component of a chiral ligand for catalytic additions | Chiral ferrocenyl-alcohols | mdpi.com |

Mechanistic Investigations of Chiral Induction

The mechanism of chiral induction by this compound relies on the principles of steric hindrance and the formation of conformationally rigid transition states. The stereodirecting power of the auxiliary originates from the α-methylbenzyl group. The phenyl ring is sterically demanding and orients itself in the transition state to minimize non-bonded interactions, thereby exposing one face of the reactive center while effectively blocking the other.

In the case of the diastereoselective reduction of imines derived from the auxiliary, the preferred conformation places the bulky phenyl group anti to the larger substituent on the imine carbon. This arrangement leaves one face of the C=N double bond sterically unencumbered for the approach of the hydride reagent, leading to a high degree of stereochemical induction. mdpi.com This model explains the high yields and almost complete stereocontrol observed in the synthesis of intermediates for pharmaceuticals like Sitagliptin and Rasagiline. nih.govmdpi.com

For aldol and alkylation reactions involving chiral amides or oxazolidinones derived from (S)-1-phenylethylamine, chelation control can play a significant role. The formation of a rigid, chelated transition state involving a metal cation (e.g., Li⁺ or Ti⁴⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the conformation of the molecule. The phenyl group of the auxiliary then acts as a steric shield, forcing the electrophile (an aldehyde or alkyl halide) to approach from the less hindered side.

In diastereoselective cyclization reactions, the chiral auxiliary is part of the chain that undergoes ring closure. Its stereochemistry dictates the thermodynamically most stable conformation of the transition state, leading to the preferential formation of one diastereomer of the cyclic product. nih.gov The successful application in forming complex ring systems like pyrrolidines and piperidines underscores the predictability and efficacy of this approach. mdpi.comclockss.org

Application in Chiral Catalysis and Ligand Design

Design and Synthesis of Chiral Ligands from (S)-(-)-N-Methyl-1-phenylethylamine

The synthesis of chiral ligands from this compound and its parent amine, (S)-1-phenylethylamine, is a cornerstone of its application in asymmetric catalysis. These ligands are designed to coordinate with metal centers, forming chiral catalysts that can effect a wide range of asymmetric transformations.

A notable example involves the synthesis of chiral amino alcohol ligands. While starting from the parent (S)-1-phenylethylamine, a one-step transformation involving deprotonation with n-butyllithium followed by reaction with various carbonyl compounds can yield a family of chiral 1,4-amino alcohols. dicp.ac.cn This synthetic strategy can be adapted for N-methylated derivatives to produce a variety of ligands with tunable steric and electronic properties.

Another important class of ligands derived from the (S)-1-phenylethylamine framework are phosphinediamines. These can be readily prepared by reacting (S)-1-phenylethylamine derivatives with a dichlorophosphine. rsc.org The resulting ligands possess both a hard nitrogen and a soft phosphorus donor atom, making them versatile for coordination with various transition metals.

Furthermore, chiral aminophosphine (B1255530) ligands with the general structure Ph₂PN(R)(CH₂)nN(R)PPh₂ (where R can be the 1-phenylethyl group) have been synthesized by reacting chlorodiphenylphosphine (B86185) with the appropriate enantiopure diamine. researchgate.net These ligands have shown potential in asymmetric catalysis.

The coordination chemistry of ligands derived from the (S)-1-phenylethylamine family is diverse and crucial to their catalytic function. For instance, chiral aminophosphine ligands derived from (S)-1-phenylethylamine have been shown to form cis-complexes with palladium(II) and platinum(II). researchgate.net The molecular structure of a cis-[PdCl₂L] complex, where L is a chiral aminophosphine ligand based on the 1-phenylethylamine (B125046) scaffold, has been determined by X-ray crystallography, revealing key structural parameters such as the bite angle of the ligand. researchgate.net

In another example, the functionalization of a copper-substituted phosphotungstate with (S)-1-phenylethylamine leads to the formation of a dative bond between the nitrogen atom of the amine and the copper center. nih.gov This coordination was confirmed by ¹³C NMR spectroscopy and introduces chirality to the inorganic Keggin structure. nih.gov Such studies are fundamental to understanding the catalyst's structure and the origin of the enantioselectivity.

Ligands derived from the (S)-1-phenylethylamine framework have been successfully employed in a variety of metal-catalyzed asymmetric transformations. A prominent application is the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. dicp.ac.cn Chiral 1,4-amino alcohol ligands synthesized from (S)-1-phenylethylamine, when combined with a ruthenium precursor, form active catalysts that can reduce various ketones to their corresponding chiral secondary alcohols with high conversions and good to excellent enantioselectivities. dicp.ac.cn

The effectiveness of these catalytic systems is demonstrated in the following table, which summarizes the results for the asymmetric transfer hydrogenation of different aromatic ketones using a Ru-catalyst with a ligand derived from (S)-1-phenylethylamine. dicp.ac.cn

| Ketone Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-Acetonaphthone | 99 | 95 |

| 2-Acetonaphthone | 99 | 90 |

| 1-Indanone | 100 | 88 |

| 4-Chloroacetophenone | 100 | 86 |

| 3-Chloroacetophenone | 99 | 81 |

| 2-Chloroacetophenone | 99 | 67 |

Table 1: Performance of a Ru-catalyst with a chiral amino alcohol ligand derived from (S)-1-phenylethylamine in the asymmetric transfer hydrogenation of various ketones. dicp.ac.cn

Furthermore, rhodium complexes of chiral phosphinediamine ligands have been utilized in the asymmetric hydrogenation of acrylic acid derivatives, achieving high enantioselectivities. rsc.org The catalytic efficiency in these systems is attributed to a combination of selective P-N chelation and electrostatic interactions between the ligand and the substrate. rsc.org

Development of Organocatalytic Systems Featuring this compound Fragments

The (S)-1-phenylethylamine motif is also a key component in the design of effective modular chiral organocatalysts. nih.gov These catalysts operate without a metal center and are valued for their environmental friendliness and operational simplicity. The chiral amine fragment can be incorporated into various scaffolds, such as those used in Michael additions, aldol (B89426) reactions, and Mannich reactions.

For example, bifunctional catalysts that combine a chiral amine with a hydrogen-bond donor moiety, like a thiourea (B124793) or a squaramide, have been developed. In these systems, the amine activates the substrate through the formation of a chiral enamine or iminium ion, while the hydrogen-bond donor group activates the reaction partner and helps to control the stereochemical outcome. While specific examples detailing the use of this compound in such organocatalytic systems are not extensively documented in the provided search results, the principles of organocatalyst design strongly suggest its potential as a valuable component.

Enantioselective Catalysis for Diverse Reaction Types

The versatility of catalysts derived from the (S)-1-phenylethylamine framework extends to a broad spectrum of enantioselective reactions. One such example is the asymmetric epoxidation of olefins. A chiral phosphotungstate catalyst functionalized with (S)-1-phenylethylamine has been shown to be an effective heterogeneous catalyst for the asymmetric epoxidation of styrene. nih.gov Using molecular oxygen as a green oxidant, this catalytic system provides the corresponding epoxide with high enantiomeric excess. nih.gov The catalyst's heterogeneous nature also allows for its recovery and reuse. nih.gov

Another area of application is in carbon-carbon bond-forming reactions. Chiral ligands bearing the (S)-1-phenylethylamine moiety have been employed in the copper-catalyzed enantioselective arylation of N-heteroaryl aldimines with arylboroxines, yielding chiral secondary amines with good yields and enantioselectivities. nih.gov Similarly, these ligands have been used in the zinc-catalyzed enantioselective addition of organozinc reagents to aldehydes. nih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent properties of (S)-(-)-N-Methyl-1-phenylethylamine. ebsco.comijcce.ac.ir These methods model the electron density distribution to reveal the molecule's structural and reactivity characteristics. wikipedia.org

Molecular Geometry and Electronic Properties: DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For phenethylamines, a key structural feature is the orientation of the flexible ethylamine (B1201723) side chain relative to the phenyl ring. daneshyari.com The interaction between the nitrogen's lone pair and the π-system of the phenyl ring (NH...π interactions) plays a significant role in stabilizing certain conformations. daneshyari.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Topological and Reactivity Descriptors: The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to define atoms and the chemical bonds between them. wikipedia.orgresearchgate.net This analysis reveals the nature of intramolecular interactions and can quantify their strength. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. researchgate.net They illustrate the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen atom due to its lone pair, indicating a site for electrophilic attack, and positive potentials (blue) around the amine and methyl hydrogens.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N | nih.gov |

| Molecular Weight | 135.21 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | (1S)-N-methyl-1-phenylethanamine | nih.govnih.gov |

| InChI Key | RCSSHZGQHHEHPZ-QMMMGPOBSA-N | |

| SMILES | CNC@@HC1=CC=CC=C1 |

Conformational Analysis and Stereoselectivity Prediction

The flexibility of the ethylamine side chain in this compound allows it to adopt multiple conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

Conformational Search and Stability: A computational study on the related molecules phenethylamine (B48288) (PEA), amphetamine, and methamphetamine (an isomer of N-Methyl-1-phenylethylamine) using DFT found that the conformations are heavily influenced by dispersive forces and intramolecular NH...π interactions. daneshyari.com The presence of methyl groups on the side chain, as in this compound, affects the conformational landscape. daneshyari.com For these molecules, calculations revealed the existence of previously unknown double-ring cation structures formed by the cyclization of the aliphatic tail, which were found to be significantly stable. daneshyari.com A thorough conformational analysis of this compound would involve systematically rotating the single bonds and calculating the energy of each resulting structure to map the potential energy surface and identify low-energy, populated conformers.

Prediction of Stereoselectivity: this compound is widely used as a chiral auxiliary, meaning it helps to control the stereochemical outcome of a chemical reaction. chemimpex.com Computational chemistry can predict and explain this stereoselectivity. By modeling the transition states of a reaction involving the chiral auxiliary, chemists can calculate the activation energies for the pathways leading to different stereoisomers. The pathway with the lower activation energy is favored, and the calculated energy difference can be used to predict the enantiomeric or diastereomeric excess.

Furthermore, modern approaches are leveraging machine learning to predict the stereoselectivity of reactions by training models on datasets of known reactions and their outcomes. nih.gov Such methods can identify the key molecular features that influence stereoselectivity. nih.gov

Modeling of Ligand-Substrate and Ligand-Metal Interactions

Computational docking and molecular modeling are powerful techniques for studying how this compound interacts with biological targets and metal centers.

Ligand-Substrate Docking: Phenethylamines are known substrates for monoamine oxidase (MAO) enzymes, which are responsible for their degradation in the brain. nih.govnih.gov Molecular docking simulations can be used to predict the binding pose of this compound within the active site of MAO-A or MAO-B. researchgate.net These simulations calculate a binding affinity score, which estimates the strength of the interaction. A typical docking study would reveal key interactions, such as hydrogen bonds between the amine group and amino acid residues like Aspartate, or hydrophobic interactions between the phenyl ring and residues like Phenylalanine and Tyrosine. researchgate.net Similar computational docking analyses have been performed for other substituted phenethylamines with targets like tubulin, revealing their potential to modulate cytoskeletal dynamics. researchgate.net

Ligand-Metal Complex Modeling: The nitrogen atom of this compound can coordinate with metal ions, forming chiral metal complexes that can be used in asymmetric catalysis. DFT calculations are used to model the structure and stability of these complexes. For example, a study on the closely related (S)-(-)-N,N-Dimethyl-1-phenethylamine showed that when complexed with dirhodium(II) tetraacylates, it forms diastereomeric adducts. lookchem.com DFT calculations were crucial in confirming the configuration and understanding the stereodynamics of these metal-ligand systems. lookchem.com

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Substituted Phenethylamines and Tubulin | Molecular Docking (AutoDock Vina) | Predicted moderate to strong binding affinity compared to colchicine, suggesting potential as microtubule targeting agents. | researchgate.net |

| (S)-(-)-N,N-Dimethyl-1-phenethylamine and Dirhodium(II) complexes | DFT Calculations | Confirmed the configuration of diastereomeric adducts and quantified their interconversion rates. | lookchem.com |

| Xanthones and Monoamine Oxidase A (MAO-A) | Molecular Docking | Identified key H-bond and hydrophobic interactions with active site residues (Phe208, Asn181, Tyr407, Tyr444). | researchgate.net |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides a virtual laboratory to explore the step-by-step mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

One key reaction is the N-methylation of the precursor, (S)-1-phenylethylamine. The mechanism of a biologically analogous reaction, the N-methylation of norepinephrine (B1679862) to epinephrine (B1671497) by the enzyme phenylethanolamine N-methyltransferase (PNMT), has been studied extensively using DFT. nih.govnih.govresearchgate.net These studies show that the reaction proceeds via an SN2 mechanism, where the methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) is transferred to the nitrogen atom of the substrate. nih.govnih.gov The calculations identified the transition state structure and determined that the methyl transfer is the rate-limiting step, with a calculated reaction barrier consistent with experimental data. nih.govnih.gov

A similar computational approach could be applied to model the synthetic N-methylation of (S)-1-phenylethylamine using common lab reagents like methyl iodide. The calculations would elucidate the transition state, determine the activation energy, and provide insight into the reaction kinetics and feasibility.

Advanced Analytical Techniques for Research and Quality Control

Spectroscopic Methods for Structural and Stereochemical Assignment

Spectroscopy is a cornerstone for the molecular characterization of (S)-(-)-N-Methyl-1-phenylethylamine, providing definitive information on its covalent structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the carbon-hydrogen framework.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The spectrum would characteristically show signals for the aromatic protons of the phenyl group, the methine (CH) proton adjacent to the phenyl ring and nitrogen, the methyl (CH₃) group attached to the nitrogen, and the methyl group on the chiral carbon.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with distinct signals for each unique carbon atom, including the two methyl carbons, the methine carbon, and the carbons of the phenyl ring. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-Methyl-1-phenylethylamine would display characteristic absorption bands corresponding to N-H stretching (for the secondary amine), C-H stretching from the aromatic and aliphatic portions, and C=C stretching from the aromatic ring. nih.gov

Chiroptical methods are essential for confirming the specific enantiomer.

Optical Rotation measurement is a fundamental technique for chiral compounds. This compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), which is indicated by the negative sign in its name. chemimpex.com A typical specific rotation value is reported as [α]D²⁰ = -73 to -77° (c=1 in CHCl₃). chemimpex.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique can provide detailed stereochemical information and is particularly useful for determining the absolute configuration of chiral molecules by comparing the experimental spectrum to established patterns or theoretical calculations. nih.gov

Table 1: Representative Spectroscopic Data for N-Methyl-1-phenylethylamine Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument frequency.

| Technique | Region/Signal | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Multiplet, ~7.2-7.4 ppm |

| ¹H NMR | Benzylic CH Proton | Quartet, ~3.5-3.8 ppm |

| ¹H NMR | N-CH₃ Protons | Singlet, ~2.2-2.4 ppm |

| ¹H NMR | C-CH₃ Protons | Doublet, ~1.3-1.5 ppm |

| ¹³C NMR | Aromatic Carbons | ~126-145 ppm |

| ¹³C NMR | Benzylic CH Carbon | ~60-65 ppm |

| ¹³C NMR | N-CH₃ Carbon | ~30-35 ppm |

| ¹³C NMR | C-CH₃ Carbon | ~20-25 ppm |

| IR Spectroscopy | N-H Stretch | ~3300-3500 cm⁻¹ (weak) |

| IR Spectroscopy | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |

| IR Spectroscopy | Aliphatic C-H Stretch | ~2850-2970 cm⁻¹ |

| Optical Rotation | [α]D | Negative value for the (S)-enantiomer |

Chromatographic Techniques for Chiral Purity and Impurity Profiling

Chromatographic methods are vital for separating this compound from its enantiomer, (R)-(+)-N-Methyl-1-phenylethylamine, and any other process-related impurities. The determination of enantiomeric excess (ee), a measure of chiral purity, is a primary goal of these analyses. wikipedia.org

Gas Chromatography (GC) is a powerful tool for this purpose, often involving derivatization. To separate enantiomers on a standard achiral GC column, the amine is first reacted with a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)-prolyl chloride) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified, allowing for the calculation of the enantiomeric excess of the original amine sample. nih.gov Purity levels of greater than 98% are commonly determined using GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) offers another robust approach. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. acs.orgsigmaaldrich.com This method is widely applicable in pharmaceutical analysis for its accuracy and reproducibility. google.com The choice of the specific chiral column (e.g., CHIRALPAK® series) and the mobile phase composition are critical for achieving optimal separation. sigmaaldrich.com

These chromatographic techniques are not only for chiral purity but also for impurity profiling, detecting any starting materials, by-products, or degradation products, which is essential for quality control in manufacturing processes.

Table 2: Overview of Chromatographic Techniques for Chiral Analysis

| Technique | Principle | Key Application for this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of volatile diastereomeric derivatives on an achiral column. | Determination of enantiomeric excess (ee) after reaction with a chiral derivatizing agent. nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a column with a chiral stationary phase (CSP). sigmaaldrich.com | Quantification of (S)- and (R)-enantiomers to determine chiral purity; impurity analysis. google.com |

Mass Spectrometry Applications in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the identity and structure of this compound.

When coupled with Gas Chromatography (GC-MS), it provides a powerful combination of separation and detection. As the compound elutes from the GC column, it is ionized in the mass spectrometer. The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (135.21 g/mol ). nih.govchemscene.com Furthermore, the molecule fragments in a predictable way, producing a unique fragmentation pattern or "fingerprint" that helps to confirm its structure. nih.gov The top peak in the mass spectrum for N-Methyl-1-phenylethylamine typically appears at an m/z of 120. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly LC-MS/MS (tandem mass spectrometry), for highly sensitive and selective analysis. nih.gov This technique is valuable for monitoring the progress of a synthesis reaction, such as the N-methylation of (S)-1-phenylethylamine, by detecting the formation of the product in the reaction mixture in real-time. nih.gov It allows chemists to optimize reaction conditions and ensure complete conversion.

Table 3: Mass Spectrometry Data for N-Methyl-1-phenylethylamine

| Parameter | Value/Information | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₃N | Defines the elemental composition. chemscene.com |

| Molecular Weight | 135.21 g/mol | Confirmation of the molecular mass. chemscene.com |

| Ionization Method | Electron Ionization (EI) for GC-MS | Standard method for creating ions from volatile compounds. nist.gov |

| Major Fragment (m/z) | 120 | Corresponds to the loss of a methyl group ([M-15]⁺), a key fragmentation pathway that aids in structural confirmation. nih.gov |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

While spectroscopic and chromatographic methods can establish stereochemistry relative to standards, single-crystal X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule.

To obtain the crystal structure of this compound, it is often necessary to prepare a crystalline derivative, such as a salt, by reacting the amine with a suitable chiral acid of known absolute configuration. The resulting diastereomeric salt can then be crystallized. researchgate.net

The diffraction pattern produced when X-rays are passed through the single crystal allows for the calculation of a three-dimensional map of the electron density within the crystal lattice. This map reveals the precise spatial arrangement of every atom in the molecule, confirming the covalent structure and, crucially, the (S)-configuration at the chiral center. iucr.org The analysis also provides valuable information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which influence the crystal packing. iucr.org This level of detail is unambiguous and provides the ultimate proof of stereochemistry. researchgate.net

Investigations into Biological and Pharmacological Interactions

Study of Neurotransmitter System Modulation

(S)-(-)-N-Methyl-1-phenylethylamine primarily exerts its effects by modulating the levels of several key neurotransmitters in the nervous system. Research has shown that its principal mechanism of action involves stimulating the release of norepinephrine (B1679862). wikipedia.orgdrugbank.com This release of norepinephrine is a key factor in the vasoconstrictive effects observed with this compound. drugbank.com

Receptor Binding Profiling and Ligand-Target Interactions

The pharmacological actions of this compound are mediated through its interaction with specific protein receptors. It has been identified as an agonist at the trace amine-associated receptor 1 (TAAR1). drugbank.com TAAR1 is a G protein-coupled receptor that plays a role in regulating monoaminergic systems. drugbank.com The agonistic activity at this receptor is a significant aspect of its mechanism of action.

Furthermore, this compound binds to adrenergic receptors, with a particular affinity for the alpha-adrenergic receptor subtype. drugbank.com This interaction is responsible for the vasoconstrictor effects of the compound, which is the basis for its use as a nasal decongestant. drugbank.com While the compound is known to interact with these receptors, detailed binding affinity data, such as Ki values for alpha-adrenergic receptors, are not extensively reported in publicly available literature. However, its activity at these receptors is well-established through functional assays.

Interactive Table: Receptor Binding and Agonist Activity of this compound

| Receptor Target | Interaction Type | Reported EC50/Activity | Primary Effect |

| Alpha-adrenergic Receptors | Agonist | Activity confirmed | Vasoconstriction |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | EC50 values reported for various species (e.g., 6.63 for rat, 5.48 for human) | Neuromodulation |

EC50 values are presented as -log[M] from ChEMBL data.

Biological Activity of this compound Derivatives in Research Models

The biological activity of derivatives of this compound and related phenethylamines has been a subject of scientific inquiry to understand structure-activity relationships. The process of N-methylation of phenethylamines has been shown to influence their pharmacological activity. wikipedia.org For instance, the degree of N-methylation can alter the compound's effects on the autonomic nervous system.

Substituted phenethylamines encompass a broad class of compounds with diverse pharmacological activities, including effects on the central nervous system. wikipedia.org The specific substitutions on the phenethylamine (B48288) core structure can lead to a wide range of effects, from stimulant to hallucinogenic properties. Research into these derivatives often involves creating and testing analogs to explore their therapeutic potential or to understand their mechanisms of action. These studies have highlighted how modifications to the chemical structure can significantly alter the biological and pharmacological profile of the parent compound. However, specific and detailed research findings on the biological activity of a wide range of this compound derivatives in research models are not extensively documented in the reviewed literature.

Metabolic Pathways and Biotransformation Studies

The metabolism of this compound primarily occurs in the liver. The main biotransformation pathways include aromatic hydroxylation and N-dealkylation. wikipedia.org These metabolic processes result in the formation of several metabolites that are then excreted from the body.

The primary metabolites identified in urine are amphetamine (levoamphetamine) and para-hydroxymethamphetamine. wikipedia.org Other minor metabolites that have been detected include 4-hydroxyamphetamine and norephedrine. wikipedia.org The excretion of the parent compound and its metabolites is predominantly through the urine. wikipedia.org Studies have shown that a significant portion of an administered dose is excreted unchanged. The elimination half-life of this compound has been reported to be between 13.3 and 15 hours. drugbank.com

The metabolism of this compound can be influenced by genetic factors, particularly variations in the Cytochrome P450 2D6 (CYP2D6) enzyme system. drugbank.com

Interactive Table: Urinary Excretion Profile of this compound and its Metabolites

| Compound | Percentage of Dose Excreted in Urine (Oral Administration) | Percentage of Dose Excreted in Urine (Intravenous Administration) |

| Unchanged this compound | 30-54% | 45% |

| Amphetamine (metabolite) | 10-23% | 7% |

Data compiled from PubChem.

Emerging Research Frontiers and Future Directions

Integration in Flow Chemistry and Continuous Manufacturing

The transition from batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, process control, and scalability. (S)-(-)-N-Methyl-1-phenylethylamine and its precursors are increasingly subjects of this technological advancement.

Research has demonstrated the viability of synthesizing its parent compound, (S)-1-phenylethylamine, through continuous-flow biocatalysis. researchgate.net In these systems, a prochiral ketone substrate is passed through a reactor containing an immobilized transaminase enzyme. This setup allows for the continuous conversion of the starting material into the chiral amine with high selectivity and yield. researchgate.net The integration of in-situ separation techniques, such as hydrophobic pervaporation to continuously remove the acetone (B3395972) coproduct, further enhances reaction efficiency and exemplifies the sophistication of modern continuous processes. researchgate.net

The successful continuous synthesis of its direct precursor paves the way for a fully integrated, end-to-end manufacturing process for this compound. Such a system would involve sequential flow reactors where the initial biocatalytic amination is followed directly by an N-methylation step, potentially creating a streamlined, automated, and highly efficient production line from simple starting materials to the final, high-value product.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amine Production

| Feature | Conventional Batch Processing | Continuous Flow Manufacturing |

| Process Control | Limited; temperature and mixing gradients can occur. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk due to large volumes of reagents and solvents. | Enhanced safety with small reactor volumes and better heat dissipation. |

| Scalability | Difficult; often requires re-optimization of conditions. | Simplified; scaling is achieved by extending operational time or parallelizing reactors. |

| Efficiency | May suffer from lower yields and product inhibition. | Can integrate in-situ purification to drive reactions to completion. researchgate.net |

| Integration | Multi-step syntheses are performed in discrete operations. | Multiple reaction steps can be linked in a single, continuous sequence. |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The unique, well-defined three-dimensional structure of this compound makes it a valuable component for constructing complex supramolecular assemblies.

In host-guest chemistry, the amine can act as a chiral "guest" that is selectively recognized and bound by a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. This recognition is driven by a combination of interactions (e.g., hydrogen bonding, van der Waals forces) that are highly sensitive to the guest's shape. This principle can be harnessed for:

Chiral Resolution: Creating host systems that selectively bind only the (S)-enantiomer from a racemic mixture.

Sensing: Designing hosts that produce a detectable signal (e.g., a change in color or fluorescence) upon binding the amine.

Controlled Release: Encapsulating the amine within a host to protect it or release it in response to a specific trigger.

Green Chemistry Approaches in its Synthesis and Utilization

Green chemistry principles aim to make chemical processes more sustainable by reducing waste, minimizing energy consumption, and using less hazardous substances. The synthesis of this compound is an area where these principles are being actively applied, particularly through biocatalysis.

The traditional synthesis often involves reductive amination, which may use metal hydride reagents and require harsh conditions. In contrast, a greener alternative is the use of transaminase enzymes. researchgate.net This biocatalytic approach offers several advantages:

High Selectivity: Enzymes operate with exceptional enantioselectivity, often producing the desired (S)-enantiomer with greater than 99% enantiomeric excess. researchgate.net

Mild Conditions: The reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, significantly reducing energy consumption. researchgate.net

Reduced Waste: Biocatalysis avoids the use of stoichiometric metal reagents, leading to a better environmental factor (E-Factor) and higher atom economy. researchgate.net

The process typically involves the reaction of a prochiral ketone with an amine donor like isopropylamine (B41738), catalyzed by a specific (S)-selective transaminase enzyme in the presence of the pyridoxal-5'-phosphate (PLP) cofactor. researchgate.net

Table 2: Green Chemistry Metrics for Amine Synthesis

| Metric | Traditional Reductive Amination | Biocatalytic Transamination |

| Catalyst | Stoichiometric metal hydrides or catalytic hydrogenation with precious metals. | Renewable, biodegradable enzyme. researchgate.net |

| Solvent | Often organic solvents (e.g., methanol, THF). | Primarily water. researchgate.net |

| Temperature | Can range from low to elevated temperatures. | Near-ambient temperatures (e.g., 30°C). researchgate.net |

| Selectivity | May require chiral auxiliaries or catalysts to achieve high enantioselectivity. | Inherently high enantioselectivity (>99% ee). researchgate.net |

| Byproducts | Metal salts and other stoichiometric waste. | A simple, often volatile ketone (e.g., acetone). researchgate.net |

Development of Novel Materials and Functional Polymers Utilizing the Chiral Scaffold

The rigid and stereochemically defined structure of this compound serves as an excellent chiral scaffold for building larger, functional molecules and materials. Its utility extends beyond being a simple intermediate to becoming an integral part of the final product's architecture. chemimpex.com

One of the most significant applications is its role as a chiral auxiliary. chemimpex.com In this capacity, it is temporarily attached to a substrate molecule to guide the stereochemical outcome of a subsequent reaction. After inducing the desired chirality in the product, the amine auxiliary can be cleaved and recycled, making it a sustainable tool for asymmetric synthesis.

Furthermore, this chiral scaffold is being explored for incorporation into novel functional polymers and materials:

Chiral Stationary Phases (CSPs): The amine can be covalently bonded to a solid support like silica (B1680970) gel. The resulting material is used to pack chromatography columns for the analytical or preparative separation of racemic mixtures. The fixed chiral environment of the CSP interacts differently with each enantiomer, allowing them to be resolved.

Functional Polymers: It can be used as a monomer or a pendant group in polymerization reactions to create chiral polymers. These polymers may possess unique optical properties or be designed to act as macromolecular catalysts, where the chiral amine units provide the active sites.

Pharmaceuticals and Agrochemicals: The amine's scaffold is a core component in the synthesis of various active pharmaceutical ingredients and pesticides. chemimpex.com In these complex molecules, the specific orientation of the phenyl and methyl groups is often crucial for binding to biological targets like enzymes or receptors, demonstrating its function as a key element of a highly specialized material. chemimpex.com

Q & A

Basic: What laboratory synthesis methods are commonly employed for (S)-(-)-N-Methyl-1-phenylethylamine?

Answer:

The compound is typically synthesized via chiral resolution of racemic mixtures using tartaric acid derivatives. This method leverages the differential solubility of diastereomeric salts in solvents, allowing separation of the (S)-enantiomer . For multi-component reactions, it acts as a chiral auxiliary, enabling stereoselective synthesis of pyrroles and other heterocycles. Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to maximize yield and enantiomeric purity .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is air-sensitive and corrosive, requiring inert-atmosphere storage (2–8°C) in sealed containers. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Spills should be neutralized with weak acids (e.g., citric acid) and disposed of as hazardous waste. Inhalation risks necessitate fume hood use, and direct skin contact mandates immediate washing with soap and water .

Advanced: How can researchers resolve discrepancies in enantiomeric excess (ee) measurements for this compound?

Answer:

Conflicting ee values often arise from method-specific biases. Click chemistry-based chiroptical sensors (e.g., sensor 3 in ) enable simultaneous analysis of multiple chiral amines in mixtures, reducing errors to 0.6–7.6% ee. Cross-validation with circular dichroism (CD) or HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is recommended to confirm results .

Advanced: What methodologies are used to study this compound's role in asymmetric catalysis?

Answer:

The compound serves as a chiral auxiliary in Pd-catalyzed asymmetric allylic alkylation and organocatalytic Mannich reactions. Researchers employ kinetic studies and density functional theory (DFT) to map steric and electronic effects on enantioselectivity. For example, bulky substituents on the phenyl ring enhance stereochemical control by restricting transition-state conformations .

Methodological: How should contradictory bioactivity data for this compound be analyzed?

Answer:

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Implement orthogonal assays (e.g., enzymatic inhibition vs. receptor binding) and purity verification via GC-MS or NMR. Iterative data triangulation, as outlined in qualitative research frameworks, helps identify confounding variables .

Advanced: How does the compound's chiral center influence its interactions with biological targets?

Answer:

The (S)-configuration enables selective binding to amine receptors (e.g., trace amine-associated receptor 1, TAAR1) via hydrogen bonding and π-π stacking. Comparative studies with (R)-enantiomers using surface plasmon resonance (SPR) show a 10–20× higher affinity for the (S)-form, correlating with its bioactivity in neurotransmitter modulation .

Methodological: What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

Answer:

High-resolution LC-MS (e.g., Q-TOF systems) with a C18 column (acetonitrile/0.1% formic acid gradient) identifies impurities at ppm levels. For chiral purity, supercritical fluid chromatography (SFC) with Chiralpak IG-U columns achieves baseline separation of enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.